molecular formula C17H15N3O3S B2672774 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895487-72-6

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2672774
CAS No.: 895487-72-6
M. Wt: 341.39
InChI Key: BHMAQAGJYILUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

The 1,3,4-oxadiazole ring, characterized by a five-membered structure containing one oxygen and two nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its discovery in the mid-20th century. Early synthetic routes, such as the cyclodehydration of diacylhydrazines using phosphorus oxychloride or thionyl chloride, laid the groundwork for exploring its biological potential. The 1960s marked a turning point with the recognition of 1,3,4-oxadiazoles as bioisosteres for ester and amide groups, enabling enhanced metabolic stability and receptor binding affinity in drug candidates.

By the 1980s, derivatives like nesapidil (a vasodilator) and zibotentan (an anticancer agent) demonstrated the scaffold’s clinical relevance. The advent of computational modeling in the 2000s further accelerated structure-activity relationship (SAR) studies, particularly in optimizing antibacterial and antiviral profiles. For instance, QSAR analyses of 1,3,4-oxadiazole-substituted hydrazides revealed strong correlations between electron-withdrawing substituents and enhanced antimicrobial activity.

Position of N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2-(Phenylsulfanyl)Acetamide within Contemporary Research

This compound epitomizes modern strategies to hybridize privileged pharmacophores. The 3-methoxyphenyl group at position 5 of the oxadiazole ring introduces electron-donating effects, potentially modulating π-π stacking interactions with biological targets. Concurrently, the phenylsulfanylacetamide side chain at position 2 enhances lipophilicity, a critical factor in overcoming the outer membrane barriers of Gram-negative bacteria. Recent electrophilic substitution studies highlight the sulfur atom’s role in facilitating hydrogen bonding with enzyme active sites, as observed in peptide deformylase inhibitors.

Table 1: Structural Features and Hypothesized Biological Roles

Structural Component Biological Implication Supporting Evidence
1,3,4-Oxadiazole core Bioisosteric replacement for labile amide bonds Improved metabolic stability
3-Methoxyphenyl substituent Enhanced aromatic interactions Docking studies with PDF enzyme
Phenylsulfanylacetamide Increased membrane permeability LogP correlations in QSAR

Significance of 1,3,4-Oxadiazole Scaffold in Drug Discovery

The scaffold’s versatility stems from its dual hydrogen bond acceptor sites (N3 and O1) and planar geometry, enabling interactions with diverse biological targets. For example:

  • Antibacterial Applications : Derivatives inhibit peptide deformylase (PDF), an essential enzyme in bacterial protein maturation, by coordinating with the active-site zinc ion via the oxadiazole nitrogen.
  • Antiviral Mechanisms : Substituents at position 5, such as the 3-methoxyphenyl group, have shown affinity for HIV-1 reverse transcriptase through hydrophobic pocket occupancy.
  • Neurotherapeutic Potential : 2,5-Diphenyl-1,3,4-oxadiazoles demonstrate β-amyloid plaque binding in Alzheimer’s models, attributed to the scaffold’s planar rigidity and halogen-binding capacity.

Electrochemical synthesis advancements, such as the electrocatalytic cyclization of aldehydes and hydrazides, have further streamlined the production of non-symmetric derivatives like the subject compound.

Research Trends in Sulfanylacetamide-Substituted Heterocycles

The integration of sulfanylacetamide groups into heterocycles addresses longstanding challenges in optimizing solubility and target selectivity. Key trends include:

  • Thioether Linkage Optimization : The –S– bridge in phenylsulfanylacetamide enhances resistance to oxidative degradation compared to oxygen analogs, as evidenced by stability studies in hepatic microsomes.
  • Conformational Restriction : Fixed orientations of the acetamide tail, achieved through steric hindrance from the 3-methoxyphenyl group, improve binding to shallow enzyme clefts.
  • Dual-Targeting Strategies : Recent work combines sulfanylacetamide-oxadiazoles with known pharmacophores (e.g., coumarin or pyridine), yielding multitarget inhibitors for polypharmacological applications.

Table 2: Comparative Analysis of Sulfanyl-Substituted Heterocycles

Heterocycle Class Target Enzyme Binding Affinity (Ki) Reference
Sulfanylacetamide-oxadiazole Peptide deformylase 12.3 nM
Thiohydantoin Dihydrofolate reductase 45.6 nM
Benzothiazole-sulfonamide Carbonic anhydrase IX 8.9 nM

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-7-5-6-12(10-13)16-19-20-17(23-16)18-15(21)11-24-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMAQAGJYILUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with phenyl isothiocyanate to form the intermediate thiosemicarbazide, which is then cyclized in the presence of an oxidizing agent like iodine to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the phenylsulfanyl group.

    Amines: Resulting from the reduction of the oxadiazole ring.

    Halogenated Derivatives: Produced through electrophilic substitution reactions on the aromatic rings.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound Name Oxadiazole Substituent Acetamide Substituent Key Properties/Activities Reference
Target Compound 3-Methoxyphenyl Phenylsulfanyl N/A (Hypothetical)
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-Furyl 2-Methoxyphenyl Molecular mass: 331.35 g/mol
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1H-Indol-3-ylmethyl 2,6-Dimethylphenyl UV-Vis absorbance data available
N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide 4-Chlorophenyl Varied N-alkyl/aryl groups Antimicrobial activity (e.g., 6f: IC₅₀ ~1.8 µM)
2-{[5-(Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide Tetrahydronaphthalen-2-yl 1,3-Benzodioxol-5-ylmethyl MMP-9 inhibition (IC₅₀ < 10 µM)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like 4-chlorophenyl (e.g., in ), which may reduce metabolic stability but enhance antimicrobial activity.
  • Heterocyclic vs. Aromatic Substituents : Compounds with indole () or benzodioxol () groups exhibit distinct electronic profiles, influencing binding to targets like MMP-9 or serum albumin.

Comparison with Target Compound :

  • The phenylsulfanyl moiety may enhance membrane permeability, a critical factor in cytotoxic activity.

Physicochemical and Analytical Data

Compound Molecular Formula Molar Mass (g/mol) Analytical Method Reference
Target Compound C₁₇H₁₅N₃O₃S 341.38
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide C₁₅H₁₃N₃O₄S 331.35 CAS: 484645-99-0
N-(2,6-Dimethylphenyl) Analogue C₂₁H₂₀N₄O₂S 392.47 Stability-indicating HPLC

Insights :

  • The target compound’s higher molar mass (341.38 vs. 331.35 in ) reflects the bulkier 3-methoxyphenyl group, which may reduce aqueous solubility compared to furyl-containing analogs.

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Substituents :
    • 3-Methoxyphenyl : Likely enhances π-π stacking with aromatic residues in enzyme active sites.
    • 4-Chlorophenyl : Increases electrophilicity, improving antimicrobial potency ().
  • Acetamide Modifications :
    • Phenylsulfanyl : May confer redox-modulating properties due to the sulfur atom.
    • Pyrazinyl/Pyridinyl : Enhances hydrogen bonding in docking studies ().

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article examines the biological properties, mechanisms of action, and therapeutic applications of this compound based on diverse scientific studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group at the 3-position of the phenyl ring and a phenylsulfanyl moiety. The molecular formula is C15H12N2O3SC_{15}H_{12}N_{2}O_{3}S with a molecular weight of approximately 268.27 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on oxadiazole derivatives have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundMRSATBD

The mechanism behind the antimicrobial activity of oxadiazoles is believed to involve inhibition of biofilm formation and interference with bacterial gene expression .

Anticancer Properties

In addition to its antimicrobial potential, this compound has been studied for its anticancer properties. It has been suggested that the oxadiazole moiety can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines .

Table 2: Cytotoxicity Studies

Cell LineIC50 (µM)Effect on Cell Viability (%)
A549 (Lung Cancer)2570%
HepG2 (Liver Cancer)3065%

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways.

Enzyme Inhibition

Research has indicated that oxadiazole derivatives can inhibit key enzymes involved in cellular processes. For instance, they may inhibit topoisomerases or kinases that are crucial for DNA replication and repair in cancer cells .

Case Studies

Several case studies have highlighted the potential applications of oxadiazole derivatives in treating infections and cancers. One notable study demonstrated that a related compound significantly reduced tumor growth in animal models while exhibiting minimal toxicity to normal cells .

Case Study Summary

  • Study Focus : Efficacy of oxadiazole derivatives in cancer treatment.
  • Findings : Significant reduction in tumor size with low cytotoxicity.
  • : Supports further investigation into clinical applications.

Q & A

Q. Critical Parameters :

  • Temperature control : Reflux at 80–100°C ensures proper cyclization without side reactions .
  • Catalyst selection : Zeolite or pyridine enhances reaction efficiency in coupling steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

Q. Basic Research Focus

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Lipoxygenase or cyclooxygenase inhibition assays using spectrophotometric monitoring .

Q. Table 2: Standard Assay Conditions

Assay TypeProtocolReference
Antimicrobial96-well plate, 24h incubation, OD₆₀₀ measurement
Anticancer48h exposure, DMSO controls, IC₅₀ via nonlinear regression

How can researchers address contradictions in reported biological activities of oxadiazole derivatives?

Advanced Research Focus
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times) .
  • Structural nuances : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-methylphenyl analogs) using SAR studies .
  • Data validation : Replicate studies under identical conditions and cross-validate with orthogonal assays (e.g., apoptosis vs. cytotoxicity assays) .

Example : A 2025 study found that 3-methoxyphenyl derivatives showed stronger anticancer activity than 4-methyl analogs due to enhanced membrane permeability .

What strategies optimize reaction conditions for scale-up synthesis?

Q. Advanced Research Focus

  • Catalyst screening : Zeolite (Y-H) improves yield in coupling steps by reducing side-product formation .
  • Solvent-free reactions : Microwave-assisted synthesis reduces time (e.g., 2h vs. 12h for oxadiazole formation) .
  • Flow chemistry : Continuous flow systems enhance reproducibility in multi-step syntheses .

Q. Table 3: Scale-Up Optimization

ParameterSmall Scale (mg)Pilot Scale (g)Reference
Yield75%68%
Purity95%93%
Time12h10h (microwave)

How can computational methods aid in understanding structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Docking studies : Predict binding affinities to target enzymes (e.g., COX-2) using AutoDock Vina .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100ns trajectories .

Example : A 2025 QSAR model highlighted that electron-withdrawing groups on the phenylsulfanyl moiety enhance antimicrobial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.